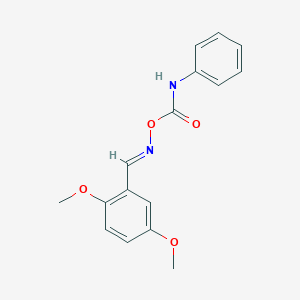
2-(4-butylphenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Hydrazone compounds, including variations similar to "2-(4-butylphenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide," are typically synthesized through the reaction of hydrazides with ketones or aldehydes. For example, the synthesis of closely related compounds has been achieved by reacting specific aldehydes with acetohydrazide derivatives under controlled conditions, showcasing the general approach to synthesizing such complex hydrazones (Sheng et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction, revealing monoclinic space groups and specific unit cell dimensions. These structures are stabilized by hydrogen bonds and π···π interactions, indicating the importance of these interactions in the crystal packing and overall stability of the molecules (Sheng et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves interactions with enzymes, such as urease, where they exhibit significant inhibitory activities. This suggests their potential utility in various biochemical applications, including as potential pharmaceutical agents. The urease inhibitory activities are quantitatively assessed using IC50 values, demonstrating their effectiveness in this biochemical assay (Sheng et al., 2015).
Scientific Research Applications
Nonlinear Optical Properties
Hydrazones, including compounds similar to 2-(4-butylphenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide, have been synthesized and studied for their nonlinear optical properties. These properties are critical for applications in optical devices like optical limiters and switches. Such compounds exhibit two-photon absorption and have considerable potential in optical power limiting behavior, making them suitable for advanced optical applications (Naseema et al., 2010).
Antimicrobial and Antitumor Activities
Derivatives of acetohydrazides, closely related to the specified compound, have been investigated for their antimicrobial activities against various gram-positive and gram-negative bacteria, as well as fungi. Additionally, these compounds have been evaluated for their antiproliferative activity against human tumor cell lines, suggesting their potential use in chemotherapeutic applications (Kaya et al., 2017).
Synthesis and Characterization for Biological Activities
Various N-acylhydrazones, similar in structure to 2-(4-butylphenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide, have been synthesized and characterized, with their potential as donors for metal ions like Cu2+ being assessed. These studies are important for understanding the biological activities and potential medical applications of these compounds (Polo-Cerón et al., 2021).
Application in Ecologically Clean Diesel Fuel
In the field of fuel technology, derivatives of benzylidene acetohydrazides, similar to the compound , have been used as additives for stabilizing ecologically clean diesel fuel. This application highlights the role of such compounds in improving fuel stability and performance (Koshelev et al., 1996).
Potential Bioactive Schiff Base Compounds
Compounds structurally related to 2-(4-butylphenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide have been explored as potential bioactive Schiff base compounds. These studies include examining their interactions with DNA, antimicrobial, antifungal, antioxidant, cytotoxic, and enzymatic activities, contributing to pharmaceutical research (Sirajuddin et al., 2013).
properties
IUPAC Name |
2-(4-butylphenoxy)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-5-6-17-7-11-20(12-8-17)26-16-21(24)23-22-15-18-9-13-19(14-10-18)25-4-2/h7-15H,3-6,16H2,1-2H3,(H,23,24)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMGMRZQCWWFBW-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)
![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)
![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)
![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)


![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)
![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)
